5-methyl-N-(piperidin-4-yl)-1,2-oxazole-4-carboxamide hydrochloride

Immunomodulation DHODH inhibition Prodrug metabolism

5-methyl-N-(piperidin-4-yl)-1,2-oxazole-4-carboxamide hydrochloride (CAS 1221722-77-5) is a heterobifunctional building block comprising a 5-methylisoxazole-4-carboxamide core linked to an unsubstituted piperidin-4-amine via a secondary amide bond, supplied as the hydrochloride salt. The 5-methylisoxazole-4-carboxamide scaffold is the pharmacophoric nucleus of the clinically approved disease-modifying antirheumatic drug (DMARD) leflunomide and its active metabolite teriflunomide, which act as dihydroorotate dehydrogenase (DHODH) inhibitors upon metabolic N–O bond cleavage.

Molecular Formula C10H16ClN3O2
Molecular Weight 245.7 g/mol
CAS No. 1221722-77-5
Cat. No. B1420854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-N-(piperidin-4-yl)-1,2-oxazole-4-carboxamide hydrochloride
CAS1221722-77-5
Molecular FormulaC10H16ClN3O2
Molecular Weight245.7 g/mol
Structural Identifiers
SMILESCC1=C(C=NO1)C(=O)NC2CCNCC2.Cl
InChIInChI=1S/C10H15N3O2.ClH/c1-7-9(6-12-15-7)10(14)13-8-2-4-11-5-3-8;/h6,8,11H,2-5H2,1H3,(H,13,14);1H
InChIKeyUAELGCJYVHILGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-methyl-N-(piperidin-4-yl)-1,2-oxazole-4-carboxamide hydrochloride (CAS 1221722-77-5) – Pharmacophoric Distinctions for Procurement of a DHODH-Inhibitory Prodrug Scaffold


5-methyl-N-(piperidin-4-yl)-1,2-oxazole-4-carboxamide hydrochloride (CAS 1221722-77-5) is a heterobifunctional building block comprising a 5-methylisoxazole-4-carboxamide core linked to an unsubstituted piperidin-4-amine via a secondary amide bond, supplied as the hydrochloride salt . The 5-methylisoxazole-4-carboxamide scaffold is the pharmacophoric nucleus of the clinically approved disease-modifying antirheumatic drug (DMARD) leflunomide and its active metabolite teriflunomide, which act as dihydroorotate dehydrogenase (DHODH) inhibitors upon metabolic N–O bond cleavage [1]. The compound is catalogued as a research chemical (Enamine EN300-61181) with a typical purity specification of ≥95% (up to 98% from certain vendors) and a molecular weight of 245.7 g·mol⁻¹ (C₁₀H₁₆ClN₃O₂) [1].

Why a 5-Methylisoxazole-3-Carboxamide Analog Cannot Substitute for the 4-Carboxamide Regioisomer in DHODH-Targeted Programs


The position of the carboxamide substituent on the isoxazole ring (4- vs. 3-) dictates the metabolic activation pathway and, consequently, the entire pharmacological profile of this compound class. The 5-methylisoxazole-4-carboxamide scaffold undergoes metabolic N–O bond cleavage to generate a cyano-enol active species that potently inhibits dihydroorotate dehydrogenase (DHODH), a mechanism clinically exploited by leflunomide and teriflunomide [1]. In sharp contrast, the isosteric 5-methylisoxazole-3-carboxamide scaffold does not undergo isoxazole ring opening; instead, amide bond hydrolysis predominates, and the resulting metabolites are completely devoid of DHODH inhibitory activity in vitro [1]. A researcher or purchaser who casually substitutes 5-methyl-N-(piperidin-4-yl)isoxazole-3-carboxamide hydrochloride (CAS 1209330-86-8) for the 4-carboxamide regioisomer would unknowingly forfeit the entire DHODH-inhibitory prodrug mechanism and potentially introduce completely different and uncharacterized biological readouts. Furthermore, while the 4-carboxamide scaffold is associated with potential liver toxicity and teratogenicity risk arising from the reactive cyano-enol metabolite and off-target interactions, this very reactivity also defines its therapeutic utility—a risk–benefit profile that must be factored into experimental design from compound selection onwards [1].

Head-to-Head Evidence: 4-Carboxamide vs. 3-Carboxamide Regioisomer Differentiation for CAS 1221722-77-5


DHODH Inhibitory Activity: 4-Carboxamide Prodrug vs. Pharmacologically Silent 3-Carboxamide

The key differentiator between the 5-methylisoxazole-4-carboxamide scaffold (to which CAS 1221722-77-5 belongs) and the 5-methylisoxazole-3-carboxamide scaffold (e.g., CAS 1209330-86-8) is the presence or absence of DHODH inhibitory activity following metabolic activation. Leflunomide, the archetypal 5-methylisoxazole-4-carboxamide derivative, undergoes N–O bond cleavage to yield teriflunomide, a low-nanomolar DHODH inhibitor that blocks de novo pyrimidine biosynthesis [1]. In vitro, UTL-5b—a representative 5-methylisoxazole-3-carboxamide analog—and its metabolites show zero DHODH inhibition, as the N–O bond remains intact and amide hydrolysis predominates [1]. This categorical activity gap (active prodrug vs. inactive) means that any program targeting DHODH-dependent pathways (e.g., lymphocyte proliferation, pyrimidine auxotrophy in cancer, or antiviral nucleotide depletion) must use the 4-carboxamide regioisomer; the 3-carboxamide will generate false-negative results. Procurement of the correct regioisomer is therefore not a matter of preference but an absolute experimental necessity [1].

Immunomodulation DHODH inhibition Prodrug metabolism

Metabolic Fate and Toxicity Risk Divergence: N–O Bond Cleavage vs. Amide Hydrolysis

The metabolic pathways of the 4-carboxamide and 3-carboxamide scaffolds are fundamentally different, with direct consequences for both efficacy and safety. The 5-methylisoxazole-4-carboxamide scaffold undergoes metabolic N–O bond cleavage to form a reactive cyano-enol intermediate, which is the active DHODH-inhibitory species [1]. However, this same reactive intermediate is associated with idiosyncratic liver toxicity and teratogenicity observed with leflunomide/teriflunomide therapy [1]. The 3-carboxamide scaffold (e.g., UTL-5b) avoids N–O bond cleavage entirely; its metabolism proceeds via amide bond hydrolysis to yield 5-methylisoxazole-3-carboxylic acid and the corresponding amine, neither of which inhibits DHODH [1]. Critically, UTL-5b and all other UTL-5 compounds exhibit lower acute toxicity than leflunomide/teriflunomide, and the liver toxicity potential is converted to a hepatoprotective effect in the 3-carboxamide series [1]. This means that the 4-carboxamide scaffold provides DHODH-dependent efficacy at the cost of a known toxicity liability, while the 3-carboxamide scaffold sacrifices DHODH activity in exchange for superior safety. Researchers must therefore select the scaffold that matches their experimental objective: efficacy via DHODH inhibition (4-carboxamide) or safety profiling without DHODH engagement (3-carboxamide). This metabolic divergence makes the two regioisomers non-interchangeable in any context where either DHODH activity or toxicity readouts are measured [1].

Drug metabolism Hepatotoxicity risk Metabolic stability

Piperidine N‑Substitution Versatility: 4-Carboxamide HCl Salt as a Chemically Addressable Intermediate

The target compound incorporates an unprotected piperidine secondary amine, making the hydrochloride salt the preferred form for direct use in amide coupling, reductive amination, or sulfonylation reactions without a deprotection step. In patented medicinal chemistry programs, isoxazole-4-carboxamide cores with a piperidine‑NH moiety serve as key intermediates for generating diverse kinase inhibitor libraries, including ghrelin receptor modulators and FLT3 kinase inhibitors [1]. The 5-methyl group on the isoxazole ring blocks a metabolic soft spot and provides a subtle steric and electronic modulation that can be exploited in structure–activity relationship (SAR) exploration [1]. This contrasts with N-functionalized piperidine analogs (e.g., N-methyl, N‑benzyl, or N‑arylsulfonyl derivatives) where the amine is already capped, limiting synthetic flexibility. The combination of 4-carboxamide regioisomer identity, 5-methyl substitution, and free piperidine‑NH in a hydrochloride salt form (CAS 1221722-77-5) thus provides a unique, derivatization-ready building block that maximizes the accessible chemical space for lead optimization campaigns [1].

Medicinal chemistry Parallel synthesis Kinase inhibitor design

Purity Benchmarking vs. Closest Regioisomeric Analog: Parity with Procurement-Ready Specification

When comparing commercially available purity specifications, the target compound 5-methyl-N-(piperidin-4-yl)-1,2-oxazole-4-carboxamide hydrochloride (CAS 1221722-77-5) from Leyan is offered at 98% purity . This matches the 98% purity specification reported for its closest commercially available regioisomeric analog, 5-methyl-N-(piperidin-4-yl)isoxazole-3-carboxamide hydrochloride (CAS 1209330-86-8) from Fluorochem (via CymitQuimica) . Both compounds are supplied as hydrochloride salts with identical molecular weight (245.7 g·mol⁻¹) and empirical formula (C₁₀H₁₆ClN₃O₂). The parity in purity and physical form ensures that researchers can directly compare biological results between the two regioisomers without confounding batch-quality variables. However, the 4-carboxamide regioisomer is the only one capable of DHODH-mediated pharmacology, making it the mandatory choice for programs requiring this mechanism [1].

Quality control Building block procurement Reproducibility

Procurement-Driven Application Scenarios for 5-methyl-N-(piperidin-4-yl)-1,2-oxazole-4-carboxamide hydrochloride


DHODH Inhibitor Lead Optimization: Prodrug Scaffold Expansion for Immuno-Oncology and Antiviral Programs

Programs targeting de novo pyrimidine biosynthesis via DHODH inhibition require the 5-methylisoxazole-4-carboxamide pharmacophore as the metabolic prodrug warhead. The hydrochloride salt of CAS 1221722-77-5 enables direct conjugation of the free piperidine‑NH to diverse capping groups (aryl acids, sulfonyl chlorides, heterocyclic carboxylic acids) to generate compound libraries that retain the N–O bond cleavage capacity essential for DHODH inhibitory activity, as demonstrated by the leflunomide/teriflunomide precedent [1]. Any substitution with the 3-carboxamide regioisomer will yield pharmacologically silent compounds and waste screening resources [1].

Kinase Selectivity Profiling: Isoxazole-4-Carboxamide as a Type II Kinase Inhibitor Hinge-Binder Motif

The isoxazole-4-carboxamide motif has been employed as a hinge-binding element in type II kinase inhibitor design, as evidenced by patent disclosures of isoxazole carboxamide derivatives targeting the ghrelin receptor and FLT3 kinase [2]. The 5-methyl group provides a defined steric footprint at the hinge region, while the unsubstituted piperidine‑NH offers a vector for extending into the selectivity pocket. Researchers focused on FLT3, FMS, or related type III receptor tyrosine kinases can use CAS 1221722-77-5 as a key intermediate for exploring ATP-competitive and allosteric inhibition modes [2].

Metabolic Toxicology Studies: Scaffold-Dependent N–O Bond Cleavage Liability Assessment

The divergent metabolic fate of 4-carboxamide vs. 3-carboxamide isoxazoles makes CAS 1221722-77-5 an essential tool compound for studying N–O bond cleavage-mediated toxicity. By using the 4-carboxamide regioisomer as the test article and the 3-carboxamide analog (CAS 1209330-86-8) as the negative control, researchers can deconvolve whether observed hepatotoxicity or teratogenicity in their lead series arises from the reactive cyano-enol metabolite or from scaffold-independent mechanisms [1]. This paired-regioisomer approach provides a rigorous experimental design for lead candidate safety triage [1].

Combinatorial Library Synthesis: Piperidine-NH as a Diversification Point for Parallel Chemistry

The free piperidine secondary amine in the hydrochloride salt form (CAS 1221722-77-5) is immediately reactive in amide coupling, reductive amination, sulfonamide formation, and urea synthesis without requiring Boc or Cbz deprotection . This eliminates one synthetic step per library member compared to N-protected piperidine building blocks. Coupled with the ≥98% purity specification, the compound is suitable for high-throughput parallel synthesis in 96-well format, enabling rapid exploration of the chemical space around the 5-methylisoxazole-4-carboxamide core .

Quote Request

Request a Quote for 5-methyl-N-(piperidin-4-yl)-1,2-oxazole-4-carboxamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.